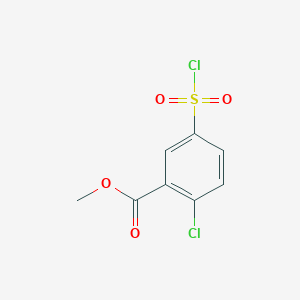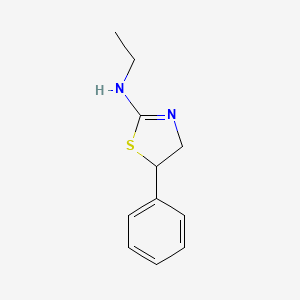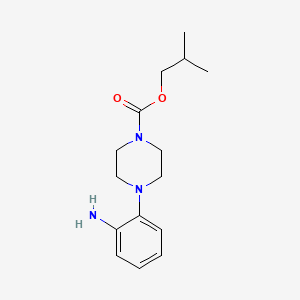
2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 136817-34-0. Its molecular weight is 277.37 and its IUPAC name is isobutyl 4-(2-aminophenyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23N3O2/c1-12(2)11-20-15(19)18-9-7-17(8-10-18)14-6-4-3-5-13(14)16/h3-6,12H,7-11,16H2,1-2H3 . This indicates that the compound has a piperazine ring substituted with a 2-aminophenyl group and a carboxylate group attached to a 2-methylpropyl (isobutyl) group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .Applications De Recherche Scientifique
1. Antagonist for Melanocortin-4 Receptor
A compound similar in structure, 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, has been identified as a potent and selective antagonist of the melanocortin-4 receptor. This compound exhibited good metabolic profiles and promoted food intake in tumor-bearing mice after oral administration (Chen et al., 2007).
2. Peptide Carboxyl Group Derivatization
Piperazine-based derivatives have been used for derivatization of carboxyl groups on peptides, enhancing signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Derivatives such as 1-(2-pyridyl)piperazine and 1-(2-pyrimidyl)piperazine showed improved ionization efficiency, indicating their potential application in comprehensive proteome analysis (Qiao et al., 2011).
3. Synthesis of 2-Substituted Piperazines
A study reported a visible-light-promoted decarboxylative annulation protocol for synthesizing 2-substituted piperazines, including aryl, heteroaryl, and alkyl piperazines. This method utilizes an iridium-based complex and carbazolyl dicyanobenzene as photocatalysts, demonstrating efficiency under both batch and continuous mode conditions (Gueret et al., 2020).
4. Bioactive Benzimidazole Synthesis
The synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for bioactive benzimidazole compounds, has been described. This synthesis involves an amination process using cost-effective reagents, with the compound having potential applications in medicinal chemistry (Liu Ya-hu, 2010).
5. Antibacterial and Anthelmintic Activity
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been studied for its antibacterial and anthelmintic activities. The compound showed moderate anthelmintic activity and was further characterized by X-ray diffraction studies (Sanjeevarayappa et al., 2015).
6. Anticancer Activity
4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a related compound, has demonstrated excellent in vivo and in vitro anticancer activity and low toxicity. Its metabolism in rats was studied to identify various metabolites, contributing to understanding its pharmacokinetics (Jiang et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12(2)11-20-15(19)18-9-7-17(8-10-18)14-6-4-3-5-13(14)16/h3-6,12H,7-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMDMTFDMASOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



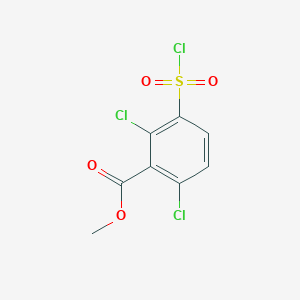
![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)
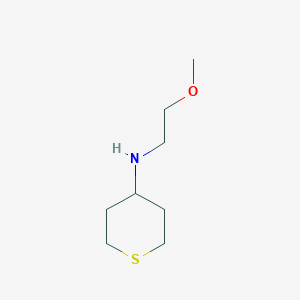
![3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418525.png)
![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)
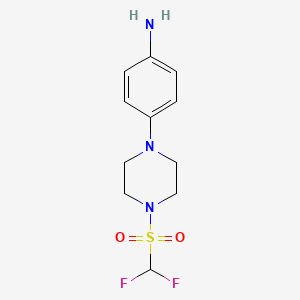
![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)
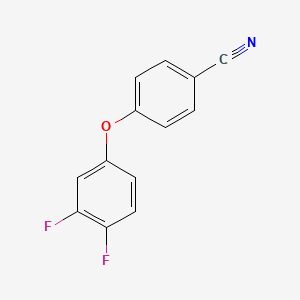
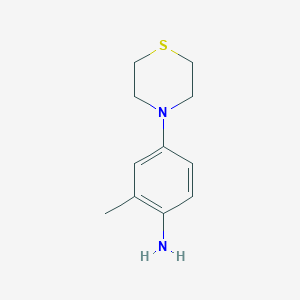
![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)
